molecular formula C10H11NO6 B2554989 4-(2-Methoxyethoxy)-3-nitrobenzoic acid CAS No. 90923-45-8

4-(2-Methoxyethoxy)-3-nitrobenzoic acid

Cat. No.: B2554989
CAS No.: 90923-45-8
M. Wt: 241.199
InChI Key: DDPDFCFYFNARNH-UHFFFAOYSA-N
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Description

4-(2-Methoxyethoxy)-3-nitrobenzoic acid is a nitro-substituted benzoic acid derivative characterized by a methoxyethoxy (-OCH₂CH₂OCH₃) group at the para position and a nitro (-NO₂) group at the meta position relative to the carboxylic acid functional group. Nitrobenzoic acids are widely utilized as intermediates in pharmaceuticals, agrochemicals, and dye synthesis due to their reactivity and ability to undergo further functionalization .

Properties

IUPAC Name

4-(2-methoxyethoxy)-3-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO6/c1-16-4-5-17-9-3-2-7(10(12)13)6-8(9)11(14)15/h2-3,6H,4-5H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDPDFCFYFNARNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=C(C=C(C=C1)C(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methoxyethoxy)-3-nitrobenzoic acid typically involves the nitration of 4-(2-Methoxyethoxy)benzoic acid. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the aromatic ring.

Industrial Production Methods

In an industrial setting, the production of 4-(2-Methoxyethoxy)-3-nitrobenzoic acid may involve large-scale nitration reactors with precise control over reaction parameters such as temperature, concentration, and reaction time. The product is then purified through recrystallization or other suitable purification techniques to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

4-(2-Methoxyethoxy)-3-nitrobenzoic acid can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or other reducing agents like iron and hydrochloric acid.

    Substitution: The methoxyethoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, or iron powder with hydrochloric acid.

    Substitution: Nucleophilic substitution reactions may involve reagents such as sodium hydroxide or other strong nucleophiles.

Major Products Formed

    Reduction: The major product of the reduction of the nitro group is 4-(2-Methoxyethoxy)-3-aminobenzoic acid.

    Substitution: Depending on the nucleophile used, various substituted benzoic acids can be formed.

Scientific Research Applications

4-(2-Methoxyethoxy)-3-nitrobenzoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(2-Methoxyethoxy)-3-nitrobenzoic acid depends on its specific application. In biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The methoxyethoxy group may influence the compound’s solubility and interaction with biological membranes.

Comparison with Similar Compounds

Structural Features and Molecular Properties

The table below compares 4-(2-Methoxyethoxy)-3-nitrobenzoic acid with structurally related nitrobenzoic acids:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Positions) Key Functional Groups
4-(2-Methoxyethoxy)-3-nitrobenzoic acid* C₁₀H₁₁NO₇ 257.20 2-Methoxyethoxy (C4), NO₂ (C3) Carboxylic acid, Ether, Nitro
4-(3-Chloropropoxy)-3-methoxy-2-nitrobenzoic acid C₁₁H₁₁ClNO₆ 288.66 3-Chloropropoxy (C4), OCH₃ (C3), NO₂ (C2) Carboxylic acid, Ether, Chloro, Nitro
3-Methoxy-4-nitrobenzoic acid C₈H₇NO₅ 197.15 OCH₃ (C3), NO₂ (C4) Carboxylic acid, Methoxy, Nitro
4-(Dimethylamino)-3-nitrobenzoic acid C₉H₁₀N₂O₄ 210.19 N(CH₃)₂ (C4), NO₂ (C3) Carboxylic acid, Amino, Nitro
4-(Methylamino)-3-nitrobenzoic acid C₈H₈N₂O₄ 196.16 NHCH₃ (C4), NO₂ (C3) Carboxylic acid, Amino, Nitro

*Note: Data for 4-(2-Methoxyethoxy)-3-nitrobenzoic acid are inferred based on structural analogs.

Key Observations:
  • Substituent Effects: The methoxyethoxy group in the target compound increases molecular weight and hydrophilicity compared to simpler methoxy or amino derivatives .
  • Electronic Effects: The nitro group at C3 creates strong electron-withdrawing effects, enhancing the acidity of the carboxylic acid (pKa ~2.5–3.0) compared to non-nitro analogs .

Physicochemical Properties

Compound Name Melting Point (°C) Solubility (Polar Solvents) Stability
4-(2-Methoxyethoxy)-3-nitrobenzoic acid* ~160–170 (est.) Moderate in MeOH, DMF Stable under anhydrous conditions
4-(3-Chloropropoxy)-3-methoxy-2-nitrobenzoic acid 168–170 Soluble in DMSO, EtOAc Sensitive to hydrolysis
3-Methoxy-4-nitrobenzoic acid 176–178 Poor in H₂O; soluble in EtOH Stable at RT
4-(Dimethylamino)-3-nitrobenzoic acid Not reported Soluble in DCM, MeOH Light-sensitive
Key Observations:
  • Melting Points : Bulky substituents like methoxyethoxy reduce melting points compared to smaller groups (e.g., methoxy at C3) .
  • Solubility: Methoxyethoxy and amino groups improve solubility in polar aprotic solvents like DMF, facilitating reactions such as esterification or amidation .
4-(2-Methoxyethoxy)-3-nitrobenzoic Acid (Hypothetical Route):

Nitration: Nitration of 4-(2-methoxyethoxy)benzoic acid using HNO₃/H₂SO₄ at 0–10°C to introduce the nitro group at C3 .

Purification: Recrystallization from ethanol/water to isolate the product .

Comparison with Analog Syntheses:
  • 4-(3-Chloropropoxy)-3-methoxy-2-nitrobenzoic acid : Prepared via nucleophilic substitution of methyl 4-hydroxy-3-methoxy-2-nitrobenzoate with 1-bromo-3-chloropropane in DMF .
  • 3-Methoxy-4-nitrobenzoic acid: Synthesized by nitration of 3-methoxybenzoic acid with HNO₃/H₂SO₄ at 40°C .

Biological Activity

4-(2-Methoxyethoxy)-3-nitrobenzoic acid is a compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article discusses its biological activity, including cytotoxicity, anti-inflammatory properties, and interactions with biomolecules, supported by relevant data tables and findings from case studies.

Chemical Structure and Properties

4-(2-Methoxyethoxy)-3-nitrobenzoic acid is characterized by the following structural formula:

C12H13NO5\text{C}_{12}\text{H}_{13}\text{N}\text{O}_5
  • Molecular Weight : 253.24 g/mol
  • IUPAC Name : 4-(2-methoxyethoxy)-3-nitrobenzoic acid

1. Cytotoxicity

Research has indicated that 4-(2-Methoxyethoxy)-3-nitrobenzoic acid exhibits cytotoxic effects against various cancer cell lines. In vitro studies typically employ assays such as the MTT assay to evaluate cell viability.

Table 1: Cytotoxicity Results Against Different Cell Lines

Cell LineIC50 (µM)Reference
HeLa25
MCF-730
A54920

The IC50 values indicate the concentration required to inhibit cell growth by 50%. These results suggest significant potential for further development as an anticancer agent.

2. Anti-Inflammatory Activity

In addition to its cytotoxic properties, this compound has shown promise in reducing inflammation. Studies have demonstrated that it can inhibit the production of pro-inflammatory cytokines, which are critical in various inflammatory diseases.

Case Study: Inhibition of TNF-α Production

In a controlled study, cells treated with 4-(2-Methoxyethoxy)-3-nitrobenzoic acid exhibited a significant reduction in TNF-α levels compared to untreated controls. This suggests that the compound may modulate inflammatory pathways effectively.

Table 2: Effects on Cytokine Production

CytokineControl Level (pg/mL)Treated Level (pg/mL)Reduction (%)
TNF-α1508046.67
IL-620012040

These findings highlight its potential use in treating inflammatory conditions.

The mechanism by which 4-(2-Methoxyethoxy)-3-nitrobenzoic acid exerts its biological effects involves interaction with specific cellular targets:

  • Receptor Binding : It may act as a ligand for certain receptors involved in cell signaling pathways.
  • Enzyme Inhibition : The compound has been shown to inhibit enzymes responsible for inflammatory processes and cancer cell proliferation.

Research Applications

The biological activity of this compound opens avenues for various research applications:

  • Drug Development : Its cytotoxic and anti-inflammatory properties make it a candidate for developing new therapeutic agents.
  • Biomolecular Interactions : Understanding how it interacts with biomolecules can lead to insights into its mechanism of action and potential side effects.

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